1-(4-Fluorobenzoyl)-4,4'-bipiperidine is a synthetic organic compound notable for its bipiperidine structure, which features a fluorobenzoyl group. This compound is characterized by its potential applications in medicinal chemistry and materials science due to its unique structural properties. The molecular formula of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine is CHFNO, with a molecular weight of approximately 274.33 g/mol.
This compound falls under the category of piperidine derivatives, which are known for their diverse biological activities. Its classification as a fluorinated aromatic compound enhances its reactivity and potential interactions with biological targets. The presence of the fluorine atom in the para position of the benzoyl group is significant for its chemical behavior and biological activity .
The synthesis of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine typically involves acylation reactions. One common method is the Friedel-Crafts acylation, where 4-fluorobenzoyl chloride reacts with a bipiperidine derivative in the presence of a Lewis acid catalyst, such as aluminum chloride. This multi-step process can be optimized for yield and purity through various techniques, including:
Industrial production may utilize continuous flow reactors to enhance efficiency and scalability while maintaining stringent quality control measures to ensure product consistency.
The molecular structure of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine consists of two interconnected piperidine rings with a fluorobenzoyl substituent attached to one nitrogen atom. This bipiperidine framework imparts specific steric and electronic properties that are crucial for the compound's reactivity.
The structural features contribute to its potential applications in drug development and materials science, particularly in creating compounds with enhanced biological activity .
1-(4-Fluorobenzoyl)-4,4'-bipiperidine can undergo various chemical reactions that modify its structure and enhance its properties:
These reactions are essential for developing derivatives with tailored biological activities.
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to characterize the compound's purity and structural integrity .
1-(4-Fluorobenzoyl)-4,4'-bipiperidine has several potential applications across various scientific fields:
The versatility of this compound makes it an interesting subject for ongoing research and development in both academic and industrial settings.
The cholinergic system, essential for cognitive function and memory, deteriorates in neurodegenerative disorders. Vesicular acetylcholine transporter (VAChT) expression directly correlates with cholinergic integrity, making it a critical biomarker for diseases like Alzheimer’s and Parkinson’s [3] [6]. 1-(4-Fluorobenzoyl)-4,4'-bipiperidine emerged as a high-affinity ligand for VAChT due to its structural optimization from earlier vesamicol analogs. The fluorobenzoyl group enhances binding specificity, enabling precise targeting of presynaptic cholinergic terminals [6].
Notably, competitive binding assays reveal its dual affinity profile:
This selectivity is mechanistically significant. σ1 receptors, concentrated in hippocampal and cortical regions, modulate neurotransmitter release and mitochondrial function [2] [8]. Dysregulated σ1 activity exacerbates neurotoxicity in dementia models. By sparing σ receptors, 1-(4-fluorobenzoyl)-4,4'-bipiperidine derivatives enable unambiguous VAChT quantification in PET, facilitating early detection of cholinergic deficits [6] [10].
Table 1: Binding Affinity Profile of Key 1-(4-Fluorobenzoyl)-4,4'-bipiperidine Analogues
Compound | VAChT Ki (nM) | σ1 Ki (nM) | σ2 Ki (nM) | VAChT/σ1 Selectivity |
---|---|---|---|---|
Vesamicol [reference] | 15.2 ± 1.05 | 73.8 | 346 | 4.86 |
9g oxalate | 11.4 ± 1.8 | 12,120 | 4,218 | 1,063 |
10g oxalate | 10.2 ± 1.2 | 15,300 | 20,706 | 1,500 |
The development of 1-(4-fluorobenzoyl)-4,4'-bipiperidine represents a strategic evolution from first-generation cholinergic ligands. Vesamicol, discovered in the 1980s, blocked acetylcholine uptake into synaptic vesicles but suffered from poor σ-receptor selectivity (σ1 Ki = 73.8 nM) [3] [6]. Benzovesamicol analogs improved VAChT affinity but retained suboptimal pharmacokinetics, including slow brain kinetics that delayed clinical imaging by 6+ hours post-injection [3] [6].
Critical structural innovations followed:
This compound’s design directly addressed vesamicol’s limitations. In vitro studies confirmed 300-fold selectivity for VAChT over σ receptors in optimized derivatives—critical for avoiding false signals in regions with high σ density (e.g., thalamus, cerebellum) [6] [10].
Table 2: Structural Evolution of VAChT Ligands
Generation | Prototype Compound | VAChT Ki (nM) | Key Limitations | Innovation in 1-(4-Fluorobenzoyl)-4,4'-bipiperidine |
---|---|---|---|---|
First-gen | Vesamicol | 15.2 | High σ1/σ2 affinity (Ki < 350 nM) | >1,000-fold VAChT/σ selectivity |
Second-gen | Benzovesamicol | 8–10 | Slow brain kinetics (6h equilibration) | Rapid brain penetration |
Radiolabeled probes | (+)-[¹⁸F]FBT | 1–5 | Residual σ binding (Ki ~20 nM) | Negligible σ interference |
1-(4-Fluorobenzoyl)-4,4'-bipiperidine derivatives hold transformative potential for PET neuroimaging due to three key attributes:
Current research focuses on radiolabeled analogs like [¹⁸F]-FEOBV and [¹⁸F]FBMV, which leverage the fluorobenzoyl bipiperidine scaffold. These probes detect cholinergic deficits in preclinical Alzheimer’s models at early stages—before amyloid plaque deposition [3] [6]. Additionally, σ1 receptor affinity in unsubstituted analogs (Ki < 1 nM) supports dual applications in oncology PET, given σ1 overexpression in gliomas and prostate cancer [2].
The compound’s modular synthesis—starting from tetrahydropyridine and 4-fluorobenzoylpiperidine precursors—facilitates batch production of ¹⁸F-analogs for multicenter clinical validation [2] [10]. As no VAChT-specific PET tracer has yet achieved clinical adoption, 1-(4-fluorobenzoyl)-4,4'-bipiperidine derivatives represent the frontier of molecular imaging for neurodegenerative disease.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1